molecular formula C13H9F3N2O4S B3123704 4-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 312-51-6

4-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No. B3123704
CAS RN: 312-51-6
M. Wt: 346.28 g/mol
InChI Key: JIHBEEHTSKTWES-UHFFFAOYSA-N
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Description

4-Nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is an organic compound with the CAS Number: 312-51-6. It has a molecular weight of 346.29 . The compound is a yellow solid .


Molecular Structure Analysis

The molecular structure of 4-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide can be represented by the linear formula: C13H9F3N2O4S . The InChI code for this compound is 1S/C13H9F3N2O4S/c14-13(15,16)9-1-3-10(4-2-9)17-23(21,22)12-7-5-11(6-8-12)18(19)20/h1-8,17H .


Physical And Chemical Properties Analysis

The compound is a yellow solid and is insoluble in water but soluble in organic solvents .

Scientific Research Applications

Agrochemicals

TFMP derivatives play a crucial role in crop protection. The fluorine atom and pyridine moiety combine to create unique physicochemical properties. Notably, fluazifop-butyl , the first TFMP derivative introduced to the agrochemical market, has paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. These compounds protect crops from pests, enhancing agricultural productivity .

Pharmaceuticals

Several TFMP derivatives have found applications in pharmaceuticals. Five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are undergoing clinical trials. The fluorine’s influence on biological activity, coupled with the pyridine scaffold, contributes to their efficacy. Expect novel applications to emerge in this field .

Veterinary Products

In veterinary medicine, TFMP derivatives also play a role. Two veterinary products containing the TFMP motif have been granted market approval. These compounds demonstrate potential for addressing animal health issues .

Vapor-Phase Reactions

TFMP can participate in vapor-phase reactions, making it valuable for synthetic chemistry. Researchers explore its use as an intermediate in various chemical transformations .

N-Oxidized Metabolite Detection

Interestingly, TFMP derivatives are involved in the metabolism of certain drugs. For instance, the formation of FLU-1 from flutamide (a drug used in prostate cancer treatment) occurs via a carboxylesterase-mediated reaction. TFMP derivatives are relevant in understanding drug metabolism pathways .

Antibacterial Activity

Nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide: (a derivative of TFMP) exhibits notable antibacterial activity. Its unique structure contributes to this property, making it a potential candidate for further exploration .

Safety and Hazards

For safety information and hazards related to 4-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

Mechanism of Action

Target of Action

Similar compounds have been known to inhibit certain enzymes involved in drug metabolism, such as cytochrome p450 enzymes .

Pharmacokinetics

The compound’s bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Similar compounds have been shown to have anti-inflammatory and antitumor effects .

Action Environment

The action, efficacy, and stability of 4-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide can be influenced by various environmental factors. For instance, the compound is a solid at room temperature and is more soluble in organic solvents than in water . This could affect its distribution and availability in different biological environments.

properties

IUPAC Name

4-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O4S/c14-13(15,16)9-1-3-10(4-2-9)17-23(21,22)12-7-5-11(6-8-12)18(19)20/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHBEEHTSKTWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901205638
Record name 4-Nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901205638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

312-51-6
Record name 4-Nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901205638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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